molecular formula C11H25NO2 B2484030 1-Pentanamine, 5,5-diethoxy-N,N-dimethyl- CAS No. 21938-24-9

1-Pentanamine, 5,5-diethoxy-N,N-dimethyl-

Cat. No.: B2484030
CAS No.: 21938-24-9
M. Wt: 203.326
InChI Key: RNIWKGTXYPTAJU-UHFFFAOYSA-N
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Description

1-Pentanamine, 5,5-diethoxy-N,N-dimethyl- (CAS 21938-24-9) is a tertiary amine featuring a pentanamine backbone modified with two ethoxy groups at the 5-position and dimethyl substituents on the nitrogen atom. Its molecular formula is C₇H₁₇N, with a molecular weight of 115.22 g/mol . Structurally, it combines a diethyl acetal moiety (5,5-diethoxy) with a dimethylamino group, making it a hybrid of acetal-protected aldehydes and alkylamines.

Properties

IUPAC Name

5,5-diethoxy-N,N-dimethylpentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NO2/c1-5-13-11(14-6-2)9-7-8-10-12(3)4/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIWKGTXYPTAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCCN(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Pentanamine, 5,5-diethoxy-N,N-dimethyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Pentanamine, 5,5-diethoxy-N,N-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Pentanamine, 5,5-diethoxy-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

N,N-Dimethyl-1-pentanamine (CAS 26153-88-8)
  • Molecular Formula : C₇H₁₇N (identical to the target compound).
  • Structure : Lacks the 5,5-diethoxy groups; instead, it is a linear pentanamine with dimethyl substitution on the nitrogen.
  • Key Differences: The absence of ethoxy groups reduces polarity and increases volatility compared to the target compound.
1-Pentanamine (CAS 110-58-7)
  • Molecular Formula : C₅H₁₃N.
  • Structure : Primary amine with a linear pentyl chain.
  • Key Differences : The absence of dimethyl and ethoxy substituents results in higher reactivity (e.g., in nucleophilic reactions) and lower steric hindrance. Thermodynamic data indicate a boiling point of 403.15 K and vapor pressures ranging from 1.33 kPa at 362.92 K to 202.63 kPa at 502.45 K . The diethoxy-dimethyl derivative likely has higher thermal stability due to its branched structure.
N-Ethyl-Pentylamine (CAS not specified)
  • Molecular Formula : C₇H₁₇N.
  • Structure : Secondary amine with an ethyl and pentyl group attached to nitrogen.
  • Key Differences : While sharing the same molecular formula as the target compound, the lack of ethoxy groups and presence of a secondary amine moiety alter solubility and reactivity. Reported properties include a boiling point of 135.56°C and a vapor pressure of 5.71 mmHg at 25°C .

Functional Analogues

4-POBN (Spin Trap)
  • Structure : A nitrone-based spin trap used to detect superoxide radicals.
  • Key Differences : Unlike the target compound, 4-POBN forms unstable nitroxide adducts with superoxide, which decompose into hydroxyl adducts. The target compound lacks the nitrone group required for radical trapping .
TMPO (Trimethylpentylamine Oxide)
  • Structure : A tertiary amine oxide with a pentyl chain.
  • Key Differences : TMPO’s oxidation state and amine oxide functionality make it more polar and reactive toward radicals compared to the acetal-protected target compound .

Thermodynamic and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (K) Vapor Pressure (kPa) Key Features
1-Pentanamine, 5,5-diethoxy-N,N-dimethyl- C₇H₁₇N 115.22 Not reported Not reported Tertiary amine, diethoxy acetal
N,N-Dimethyl-1-pentanamine C₇H₁₇N 115.22 ~390–410 (est.) ~10–20 (est.) Linear tertiary amine
1-Pentanamine C₅H₁₃N 87.17 403.15 1.33–202.63 Primary amine, high reactivity
N-Ethyl-Pentylamine C₇H₁₇N 115.22 408.71 (135.56°C) 5.71 mmHg (25°C) Secondary amine, moderate polarity

Estimates based on structural analogues and thermodynamic trends .

Biological Activity

1-Pentanamine, 5,5-diethoxy-N,N-dimethyl- (CAS Number: 21938-24-9) is an organic compound characterized by a five-carbon alkane chain with an amine functional group. Its molecular formula is C11H25NO2, and it has a molecular weight of 203.32 g/mol. This compound has garnered interest due to its potential applications in various fields, including pharmaceuticals and chemical synthesis. However, detailed studies on its biological activity remain limited.

The synthesis of 1-pentanamine, 5,5-diethoxy-N,N-dimethyl- typically involves the reaction of valeraldehyde with dimethylamine and diethyl acetal. The compound features a dimethylamino group that can participate in hydrogen bonding and electrostatic interactions with biological molecules, which may influence their function.

Chemical Reactions:

  • Oxidation: Can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate.
  • Reduction: Can be reduced to form primary or secondary amines using reducing agents such as lithium aluminum hydride.
  • Substitution: Undergoes nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

The exact mechanism of action for 1-pentanamine, 5,5-diethoxy-N,N-dimethyl- in biological systems is not well-documented. However, it is hypothesized that the compound may influence various biological pathways through its interactions with specific molecular targets. The presence of the dimethylamino group suggests potential for engaging in hydrogen bonding and forming complexes with biological macromolecules.

Biological Activity

While comprehensive studies specifically targeting the biological activity of this compound are scarce, it has been noted for its potential applications in medicinal chemistry:

  • Pharmaceutical Applications: It is explored as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Therapeutic Properties: Preliminary investigations suggest that compounds with similar structures may exhibit therapeutic effects, although specific studies on this compound are required for validation.

Comparative Analysis

To better understand the biological potential of 1-pentanamine, 5,5-diethoxy-N,N-dimethyl-, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N,N-Dimethyl-1-pentanamineSimilar amine structure without ethoxy groupsMore commonly studied for biological activity
N,N-Diethyl-1-pentanamineContains ethyl groups instead of ethoxyDifferent solubility characteristics
1-PentanamineBasic five-carbon amine without substitutionsSimpler structure; serves as a precursor

This comparison highlights the unique presence of ethoxy groups in 1-pentanamine, 5,5-diethoxy-N,N-dimethyl-, which may influence its solubility and reactivity compared to similar compounds.

Case Studies and Research Findings

Currently, there are no extensive case studies specifically detailing the biological activity of 1-pentanamine, 5,5-diethoxy-N,N-dimethyl-. Most available literature focuses on its chemical properties and potential applications rather than direct biological effects.

However, research on similar compounds has shown that amines can exhibit various biological activities such as antimicrobial properties and interactions with neurotransmitter systems. For instance:

  • Antimicrobial Activity: Some dimethylated amines have demonstrated effectiveness against bacterial strains.
  • Neurotransmitter Interactions: Compounds with similar structural motifs have been studied for their roles as modulators in neurotransmitter systems.

These findings suggest a pathway for future research into the biological activities of 1-pentanamine, 5,5-diethoxy-N,N-dimethyl-, particularly in pharmacological contexts.

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